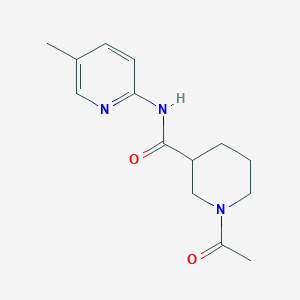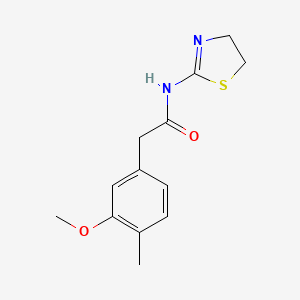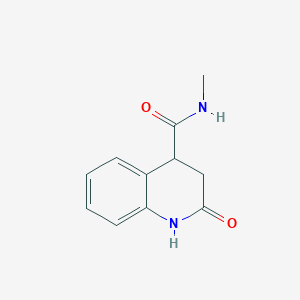![molecular formula C13H21N3O3S B7529434 1-[2-(Benzylsulfonylamino)ethyl]-3-propan-2-ylurea](/img/structure/B7529434.png)
1-[2-(Benzylsulfonylamino)ethyl]-3-propan-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Benzylsulfonylamino)ethyl]-3-propan-2-ylurea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known by its chemical formula C16H23N3O3S and its CAS number 161798-02-3. This compound is a urea derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The precise mechanism of action of 1-[2-(Benzylsulfonylamino)ethyl]-3-propan-2-ylurea is not yet fully understood. However, it is thought to act by inhibiting the activity of certain enzymes or signaling pathways in the body. For example, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-[2-(Benzylsulfonylamino)ethyl]-3-propan-2-ylurea has been found to have a variety of biochemical and physiological effects. For example, this compound has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been found to have effects on the immune system, including the modulation of cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(Benzylsulfonylamino)ethyl]-3-propan-2-ylurea in lab experiments is its relatively low toxicity and high solubility in water. This makes it a useful compound for studying the effects of various treatments on cells or tissues. However, one limitation of using this compound is its relatively high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 1-[2-(Benzylsulfonylamino)ethyl]-3-propan-2-ylurea. One area of interest is the development of more efficient synthesis methods for this compound, which could help to reduce its cost and increase its availability for research. Another area of research could focus on the development of more potent analogs of this compound, which could have even greater potential for therapeutic use. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various disease states.
Métodos De Síntesis
The synthesis of 1-[2-(Benzylsulfonylamino)ethyl]-3-propan-2-ylurea can be achieved through a variety of methods. One common approach involves the reaction of 2-aminoethyl benzenesulfonate with isobutyl isocyanate in the presence of a catalyst such as triethylamine. This reaction yields the desired product in good yields and purity.
Aplicaciones Científicas De Investigación
1-[2-(Benzylsulfonylamino)ethyl]-3-propan-2-ylurea has been studied for its potential applications in a variety of scientific fields. One area of research has focused on its use as a potential therapeutic agent for the treatment of various diseases. For example, this compound has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease.
Propiedades
IUPAC Name |
1-[2-(benzylsulfonylamino)ethyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-11(2)16-13(17)14-8-9-15-20(18,19)10-12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHWGHKVFXPEOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCCNS(=O)(=O)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7529364.png)

![N-methyl-3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide](/img/structure/B7529379.png)

![1-(4-Chlorophenyl)-3-[2-(diethylamino)propyl]urea](/img/structure/B7529397.png)




![N-[2-(methylamino)-2-oxo-1-phenylethyl]benzamide](/img/structure/B7529431.png)
![2-[[4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7529440.png)

![2-[acetyl(methyl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B7529447.png)